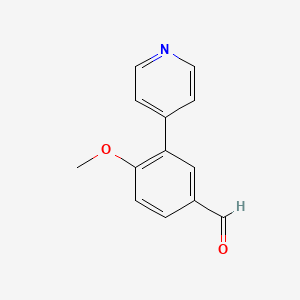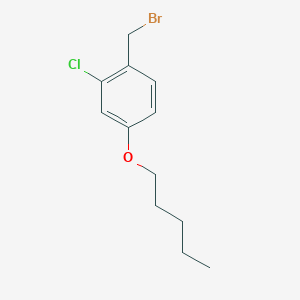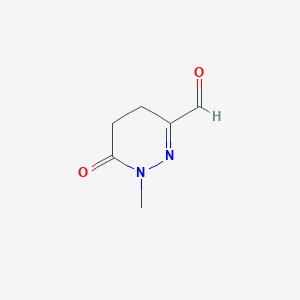![molecular formula C19H20ClN3O4 B13867674 2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)
2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid is a complex organic compound that features a piperazine ring substituted with a benzyl group and a 3-chloro-2-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.
Attachment of the 3-Chloro-2-Nitrophenyl Group: This step involves the reaction of the piperazine derivative with 3-chloro-2-nitrobenzyl chloride under basic conditions to form the desired product.
Acetylation: The final step involves the acetylation of the piperazine nitrogen with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
科学研究应用
2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biology: The compound can be used in biochemical assays to study its effects on cellular processes and pathways.
作用机制
The mechanism of action of 2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
2-[4-Benzyl-1-(3-chlorophenyl)piperazin-2-yl]acetic acid: Lacks the nitro group, which may affect its reactivity and biological activity.
2-[4-Benzyl-1-(2-nitrophenyl)piperazin-2-yl]acetic acid: The position of the nitro group is different, which may influence its chemical properties and interactions.
2-[4-Benzyl-1-(3-chloro-4-nitrophenyl)piperazin-2-yl]acetic acid: The additional substituent may alter its chemical behavior and biological effects.
Uniqueness
2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid is unique due to the specific combination of substituents on the piperazine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C19H20ClN3O4 |
|---|---|
分子量 |
389.8 g/mol |
IUPAC 名称 |
2-[4-benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C19H20ClN3O4/c20-16-7-4-8-17(19(16)23(26)27)22-10-9-21(13-15(22)11-18(24)25)12-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,24,25) |
InChI 键 |
XMTYHKQZTMUCEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C3=C(C(=CC=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)
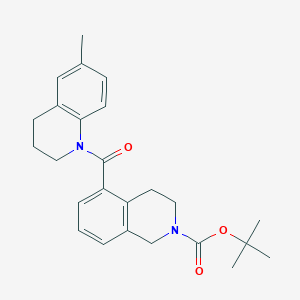
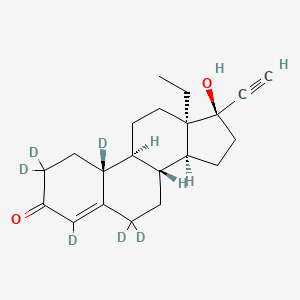

![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B13867625.png)
